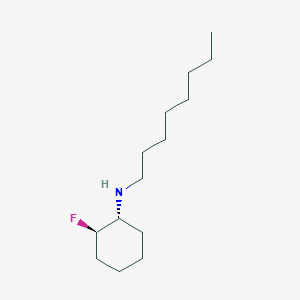

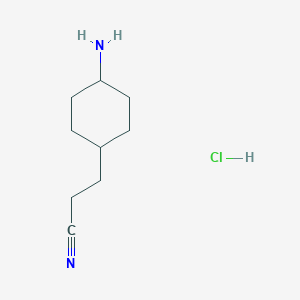

![molecular formula C9H10F3N3O B1531620 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2004735-98-0](/img/structure/B1531620.png)

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol

Overview

Description

“1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Pyrimidines, which are important substances in the synthesis of various active molecules, are extensively used in the intermediate skeleton of agrochemicals .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring linked to a pyrrolidine ring .Scientific Research Applications

Crystal Engineering and Material Science

- Engineering Hydrogen-Bonded Crystals : Compounds structurally related to "1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol" have been designed to chelate Ag(I) ions and create metallotectons for engineering hydrogen-bonded crystals. These compounds react with Ag(I) salts to yield cationic chelates, with the designed molecules engaging in favorable hydrogen bonding patterns to determine the observed structures. This study showcases the potential of such compounds in crystal engineering and materials science (Duong et al., 2011).

Synthetic Chemistry

- Metal-Free Synthesis of Heterocycles : A methodology utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This metal-free approach allows for the convenient construction of complex heterocycles, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry (Zheng et al., 2014).

Biological Applications

- Antiviral and Antimicrobial Activities : Novel pyrimidine derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antiviral activities. Such studies indicate the potential of these compounds in developing new therapeutic agents against various pathogens, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Bergstrom et al., 1984).

Optical and Electronic Applications

- Fluorescent Probes and OLEDs : Research into the optical properties of pyrimidine derivatives has led to the development of fluorescent probes for RNA structure monitoring and the creation of sky-blue-emitting phosphors for OLEDs. These applications demonstrate the versatility of pyrimidine compounds in both biological studies and materials science, highlighting their role in advancing technology and research tools (Tinsley & Walter, 2006).

Biochemical Analysis

Biochemical Properties

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring enhances its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The pyrrolidine ring’s non-planarity allows for pseudorotation, which can lead to different binding modes with enantioselective proteins . These interactions can result in changes in cellular behavior, such as altered cell proliferation, differentiation, or apoptosis. Additionally, the compound’s impact on gene expression can lead to changes in the production of specific proteins, further influencing cellular functions.

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-8(14-5-13-7)15-2-1-6(16)4-15/h3,5-6,16H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFLMHVAZHCNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

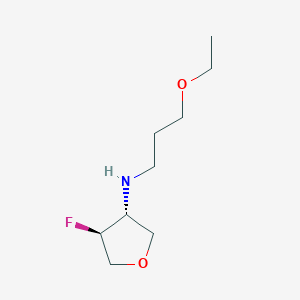

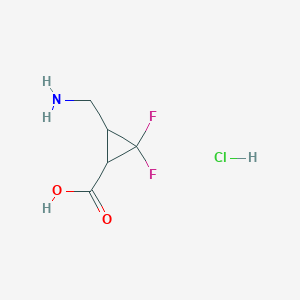

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

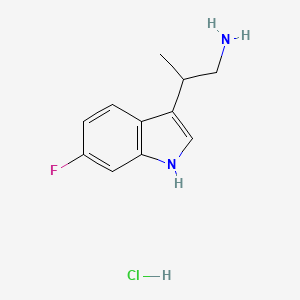

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)

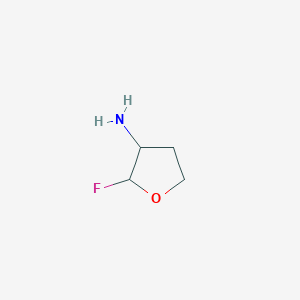

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)

![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)